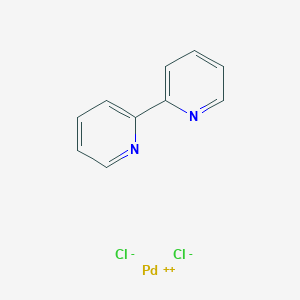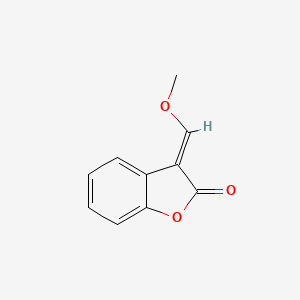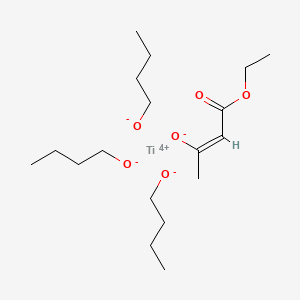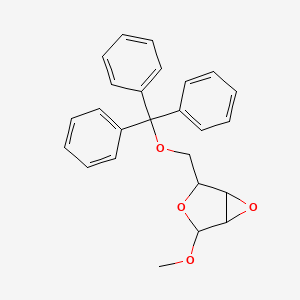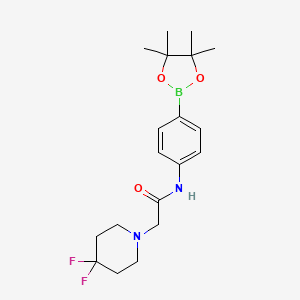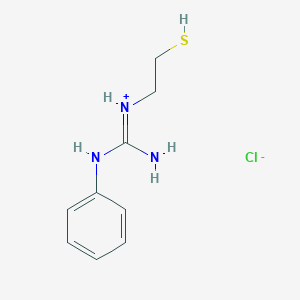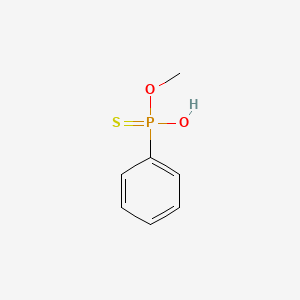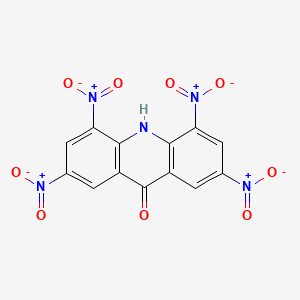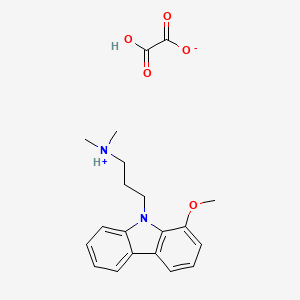
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have gained significant attention due to their diverse applications in optoelectronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate typically involves the functionalization of the carbazole core. One common method includes the alkylation of carbazole with 3-dimethylaminopropyl chloride, followed by methoxylation . The oxalate salt is then formed by reacting the resulting compound with oxalic acid. The reaction conditions often involve the use of solvents like acetone or dichloromethane and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of industrial reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, silver oxide.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in polar solvents.
Major Products Formed
Oxidation: 9,9′-bicarbazyl, tricarbazyl.
Reduction: Reduced carbazole derivatives.
Substitution: Substituted carbazole derivatives.
Scientific Research Applications
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate involves its interaction with specific molecular targets. In biological systems, it may interact with cellular components, leading to changes in cellular functions. The exact molecular pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound, widely studied for its optoelectronic properties.
9-Ethylcarbazole: Similar in structure but with an ethyl group instead of the dimethylaminopropyl group.
1-Methoxycarbazole: Similar but lacks the dimethylaminopropyl group.
Uniqueness
Carbazole, 9-(3-dimethylaminopropyl)-1-methoxy-, oxalate is unique due to the presence of both the dimethylaminopropyl and methoxy groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
41734-76-3 |
|---|---|
Molecular Formula |
C20H24N2O5 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;3-(1-methoxycarbazol-9-yl)propyl-dimethylazanium |
InChI |
InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-16-10-5-4-8-14(16)15-9-6-11-17(21-3)18(15)20;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
XQABLDBORQXLQH-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCN1C2=CC=CC=C2C3=C1C(=CC=C3)OC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


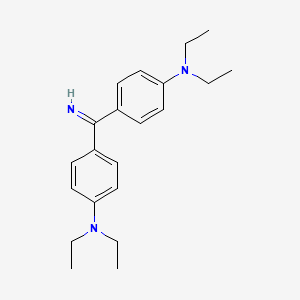
![6,7,13,14-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B13731507.png)
![[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol](/img/structure/B13731508.png)


